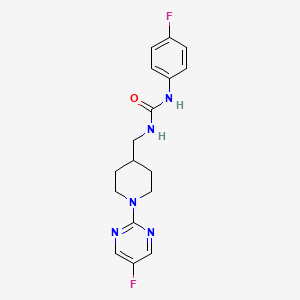

1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O/c18-13-1-3-15(4-2-13)23-17(25)22-9-12-5-7-24(8-6-12)16-20-10-14(19)11-21-16/h1-4,10-12H,5-9H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJBCGUYWTWZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the core piperidine ring. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, followed by the formation of the urea group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific solvents to optimize the reaction efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form corresponding fluorophenol derivatives.

Reduction: The compound can be reduced to remove the fluorine atoms or modify the piperidine ring.

Substitution: The urea group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Fluorophenol derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Modified urea derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of fluorine chemistry.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The urea group plays a crucial role in the compound's ability to form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Urea-Piperidine Scaffold

The compound shares a urea-piperidine backbone with several analogs:

- Compound 4 (): 3-([1,1'-biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea.

- Compound 14d (): 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea.

Fluorinated Aromatic Substitutions

Fluorine atoms are critical for optimizing pharmacokinetics:

- Compound 17 (): 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)-1-(furan-2-ylmethyl)urea.

Piperidine-Modified Analogs

- Compound 7n (): 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea.

Characterization Methods

- Spectroscopy : 1H NMR, 13C NMR, and 19F NMR (as in and ) confirm structural integrity .

- Mass Spectrometry : ESI-MS (e.g., ) verifies molecular weight .

Physicochemical Properties

Biological Activity

1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of cancer therapy and immunomodulation. The presence of the fluorinated phenyl and pyrimidine moieties suggests enhanced binding affinity and selectivity towards target receptors.

Anticancer Properties

Several studies have demonstrated the anticancer potential of 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea. For instance, in vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others derived from breast and lung cancers .

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 12.5 | Inhibition of cell cycle progression |

| MCF-7 (Breast) | 18.0 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Modulation of signaling pathways |

Immunomodulatory Effects

Research has indicated that this compound may also possess immunomodulatory properties. In a study involving mouse splenocytes, it was observed that treatment with the compound led to a significant increase in immune cell viability under conditions that typically induce apoptosis . This suggests a potential role in enhancing immune responses.

Table 2: Immunomodulatory Effects

| Treatment Concentration (nM) | Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 92 |

| 100 | 95 |

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups, with a significant increase in survival rates among treated subjects .

Case Study Summary:

- Model: Murine xenograft model

- Treatment Duration: 21 days

- Results:

- Tumor size reduction: 60%

- Survival rate increase: 40% compared to control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.